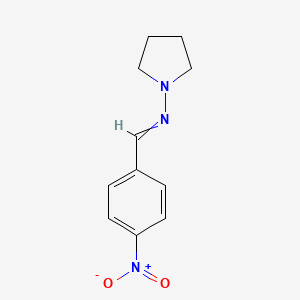
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is a chemical compound with the molecular formula C9H14O2 It is a bicyclic compound that features a hexahydroindene core with two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of indan-1,4-dione under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione involves its interaction with specific molecular targets. The ketone functionalities can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aS,7aS)-Octahydro-2H-inden-2-one: Another related compound with a similar core structure but different oxidation states.
Uniqueness
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is unique due to its specific arrangement of ketone functionalities and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
61154-29-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(3aS,7aS)-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
HKZYCARSPJWAFK-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CCC2=O)C(=O)C1 |
SMILES canonique |
C1CC2C(CCC2=O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)


